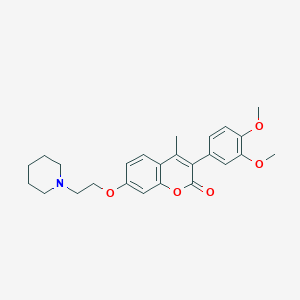

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a piperidin-1-yl ethoxy group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Métodos De Preparación

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and a β-keto ester under acidic conditions.

Introduction of the 3,4-dimethoxyphenyl group: This step involves the use of a Friedel-Crafts acylation reaction, where the chromen-2-one core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

Functionalization at Position 7

The 7-(2-(piperidin-1-yl)ethoxy) side chain is introduced via nucleophilic substitution :

-

A hydroxyl group at position 7 is alkylated with 2-chloroethylpiperidine hydrochloride in the presence of K₂CO₃ and NaI .

-

Example reaction:

7-Hydroxycoumarin+ClCH₂CH₂N(C₅H₁₀)K2CO3,NaI7-(2-(Piperidin-1-yl)ethoxy)coumarin

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Coumarin core formation | Piperidine, ethanol, reflux | ~90% | |

| 3-Aryl introduction | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–85% | |

| 7-Alkylation | K₂CO₃, NaI, DMF, 60°C | 70–80% |

Reactivity and Stability

-

Demethylation : Methoxy groups (3,4-dimethoxyphenyl) can be cleaved under strong acidic conditions (e.g., BBr₃ in CH₂Cl₂) to yield phenolic derivatives .

-

Piperidine side chain : The tertiary amine can undergo quaternization with alkyl halides or participate in hydrogen bonding interactions in biological systems .

-

Lactone stability : The coumarin lactone ring is stable under neutral conditions but hydrolyzes in strongly basic media .

Structural Insights from Molecular Docking

While not a chemical reaction, molecular docking studies of similar compounds (e.g., 5e and 6e ) reveal:

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of chromenones exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study demonstrated that a related chromenone derivative exhibited cytotoxic effects on multiple cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer), with IC50 values in the low micromolar range .

Neuroprotective Effects

The neuroprotective potential of chromenones has been explored in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may help improve cognitive function by increasing acetylcholine levels in the brain.

Case Study : Research on similar compounds has shown that they can protect neuronal cells from oxidative stress and enhance neurogenesis in animal models of neurodegeneration .

Anti-inflammatory Properties

Chromenones have been reported to possess anti-inflammatory effects, making them candidates for treating inflammatory diseases. This property is attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.

Case Study : A study highlighted the anti-inflammatory action of a chromenone derivative in a murine model of arthritis, showing reduced swelling and pain .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition of key enzymes involved in inflammatory pathways or through binding to specific receptors that regulate cell proliferation and apoptosis. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

Coumarin: A naturally occurring compound with a similar chromen-2-one core structure, known for its anticoagulant and antimicrobial properties.

Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

Scopoletin: A naturally occurring coumarin derivative with anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives.

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a complex structure that integrates a coumarin core with piperidine and methoxy substituents, enhancing its pharmacological potential.

- Molecular Formula : C₂₄H₃₁N₁O₆

- Molecular Weight : 425.5 g/mol

- CAS Number : 903588-55-6

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of methoxy groups in the structure enhances the electron-donating ability, contributing to increased radical scavenging activity. A study demonstrated that similar compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in preventing oxidative damage in cells.

Antimicrobial Activity

Coumarins have been extensively studied for their antimicrobial properties. In vitro assays have shown that this compound exhibits notable antibacterial and antifungal activities. For instance, it has been effective against various strains of bacteria and fungi, with mechanisms involving disruption of microbial cell membranes and inhibition of key metabolic pathways.

Enzyme Inhibition

The compound has demonstrated promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease. The IC50 value for AChE inhibition has been reported at low micromolar concentrations, indicating strong inhibitory potential.

Case Studies

-

Study on Neuroprotective Effects :

A study assessed the neuroprotective effects of the compound against hydrogen peroxide-induced cytotoxicity in neuronal cell lines. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to untreated controls. -

Antimicrobial Efficacy :

In a comparative study against standard antibiotics, the coumarin derivative showed superior activity against resistant strains of Staphylococcus aureus and Candida albicans. The mechanism was attributed to the compound's ability to interfere with biofilm formation.

Research Findings

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-piperidin-1-ylethoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO5/c1-17-20-9-8-19(30-14-13-26-11-5-4-6-12-26)16-22(20)31-25(27)24(17)18-7-10-21(28-2)23(15-18)29-3/h7-10,15-16H,4-6,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZQKDOHTRTIGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.